molecular formula C22H23N3O3 B11008450 N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11008450
M. Wt: 377.4 g/mol
InChI Key: XEAIUPUKLKBGSN-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the methoxyphenyl and pyrrolidine groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled would be essential for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its indole, methoxyphenyl, and pyrrolidine groups. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to simpler indole derivatives.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-28-20-5-3-2-4-16(20)9-11-25-14-17(12-21(25)26)22(27)24-18-7-6-15-8-10-23-19(15)13-18/h2-8,10,13,17,23H,9,11-12,14H2,1H3,(H,24,27)

InChI Key

XEAIUPUKLKBGSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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